

physical properties of 2-Ethyl-3-nitroquinoline (melting point, boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethyl-3-nitroquinoline*

Cat. No.: *B15069625*

[Get Quote](#)

Technical Guide: Physicochemical Characterization of 2-Ethyl-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physical properties of **2-Ethyl-3-nitroquinoline**. Due to the limited availability of experimental data for this specific compound, this document presents predicted values and outlines standardized experimental protocols for the determination of its melting point, boiling point, and density.

Core Physical Properties

Comprehensive experimental data on the physical properties of **2-Ethyl-3-nitroquinoline** is not readily available in published literature. However, computational predictions provide estimated values for its boiling point and density. It is important to note that these are theoretical values and should be confirmed by empirical testing for any application requiring high precision.

Physical Property	Value	Source
Melting Point	Not Available	-
Boiling Point	310.3 ± 22.0 °C (Predicted)	[1]
Density	1.252 ± 0.06 g/cm ³ (Predicted)	[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and density of a solid organic compound such as **2-Ethyl-3-nitroquinoline**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow range.[2][3] An impure compound will typically exhibit a depressed and broadened melting range.[2][3]

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, powdered **2-Ethyl-3-nitroquinoline** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][5] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.[2]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[4]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[4][5]

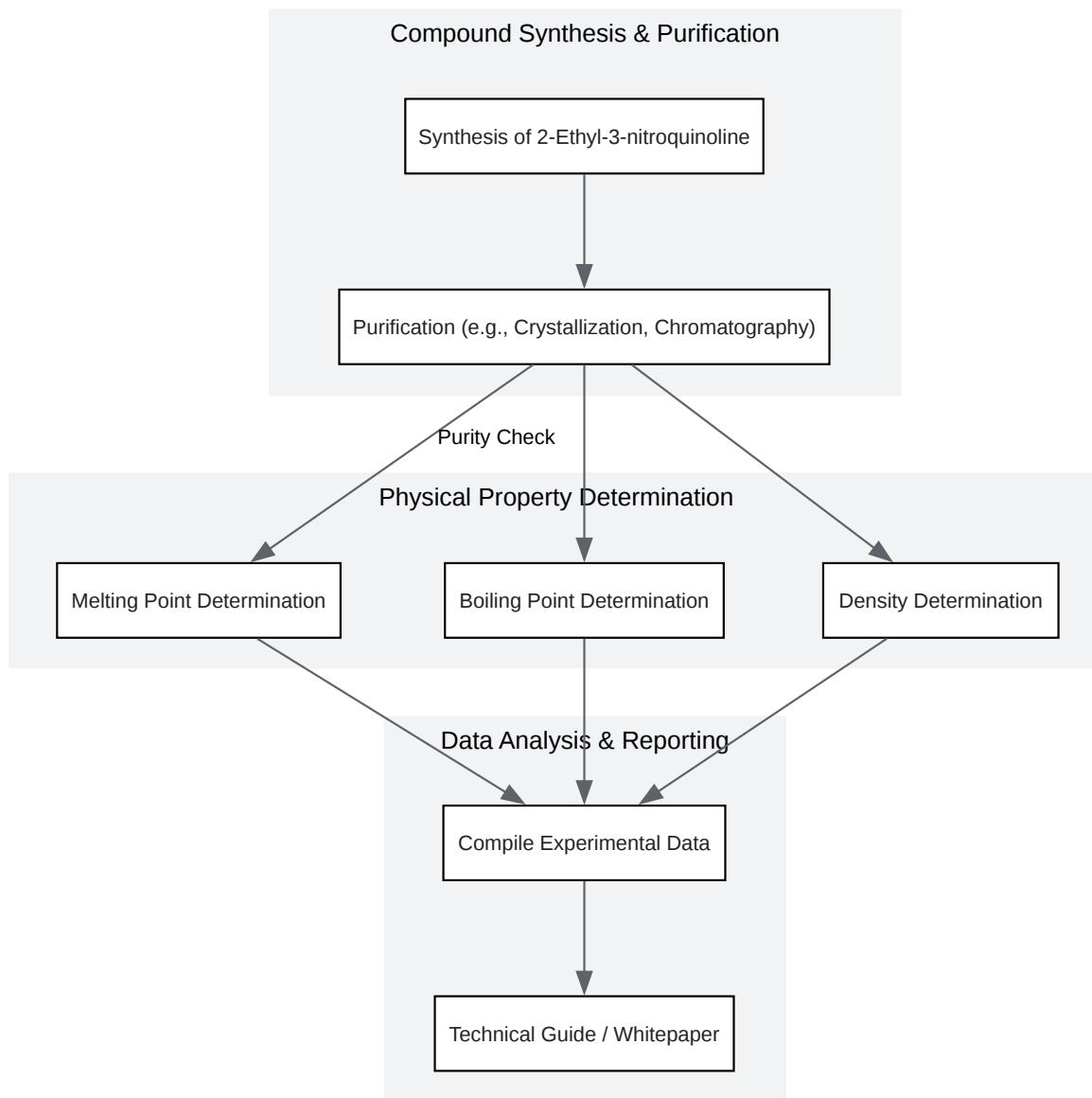
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology: Capillary Method (Siwoloboff's Method)

- Sample Preparation: A small quantity of **2-Ethyl-3-nitroquinoline** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[1][6]
- Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal block heater.[1][6]
- Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
- Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination


Density is a fundamental physical property defined as the mass of a substance per unit of volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Volume Displacement

- Mass Measurement: The mass of a sample of **2-Ethyl-3-nitroquinoline** is accurately measured using an analytical balance.[8][9]
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which **2-Ethyl-3-nitroquinoline** is insoluble, and the initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded, and the difference between the initial and final volumes gives the volume of the solid.[8][9]
- Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[9]

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a novel chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis, Purification, and Physical Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- To cite this document: BenchChem. [physical properties of 2-Ethyl-3-nitroquinoline (melting point, boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15069625#physical-properties-of-2-ethyl-3-nitroquinoline-melting-point-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com